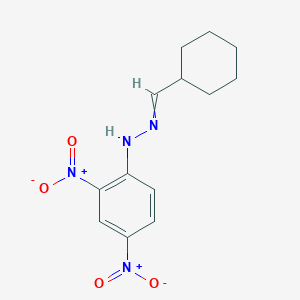

N-(cyclohexylmethylideneamino)-2,4-dinitro-aniline

Description

N-(Cyclohexylmethylideneamino)-2,4-dinitro-aniline is a hydrazone derivative of 2,4-dinitroaniline, characterized by a cyclohexylmethylideneamino substituent. This structure comprises a Schiff base linkage (C=N) connecting the 2,4-dinitroaniline core to a cyclohexylmethyl group.

Properties

CAS No. |

3335-68-0 |

|---|---|

Molecular Formula |

C13H16N4O4 |

Molecular Weight |

292.29 g/mol |

IUPAC Name |

N-(cyclohexylmethylideneamino)-2,4-dinitroaniline |

InChI |

InChI=1S/C13H16N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h6-10,15H,1-5H2 |

InChI Key |

NMXPJIFLUMFTAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethylideneamino)-2,4-dinitro-aniline typically involves the reaction of cyclohexylamine with 2,4-dinitrobenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethylideneamino)-2,4-dinitro-aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: Diamino derivatives with enhanced reactivity.

Substitution: Halogenated or alkylated derivatives with varied chemical properties.

Scientific Research Applications

N-(cyclohexylmethylideneamino)-2,4-dinitro-aniline has found applications in several scientific research areas:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethylideneamino)-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexylmethylideneamino group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The cyclohexylmethylideneamino group confers higher hydrophobicity (estimated logP ~4.5) compared to smaller substituents like isopropylidene (logP ~2.5) . This enhances solubility in non-polar solvents.

- Steric Hindrance : The bulky cyclohexyl group may improve thermal stability compared to linear alkyl or aromatic substituents (e.g., N-(3-methylphenyl)-2,4-dinitroaniline in ).

Physicochemical Properties

- Thermal Stability : The cyclohexyl group’s steric bulk likely increases decomposition temperatures compared to compounds with smaller substituents (e.g., N,N-dimethyl-2,4-dinitro-aniline in ).

- Solubility : Higher logP values suggest preferential solubility in organic solvents (e.g., acetonitrile, toluene) over aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.